Thioformamide
Overview
Description
Thioformamide is the simplest member of the thioamides, a class of compounds where the oxygen atom in an amide bond is replaced with a sulfur atom (HN C=S). This modification leads to a range of unique properties and applications. Thioformamide itself is a low-melting crystalline compound that serves as an important synthetic intermediate, particularly in the synthesis of heterocycles and pharmaceuticals .
Synthesis Analysis
Thioformamide can be synthesized through the reaction of formamide with phosphorus pentasulfide, although this method has limitations due to the instability of the product and the generation of basic by-products that reduce yield. An alternative laboratory-scale method involves the reaction of ammonia with ethyl thioformate, which produces thioformamide in a more stable form, albeit at a higher cost . Additionally, thioamides can be synthesized from nitriles and amides or by the Willgerodt–Kindler reaction, with thioformamide being a specific case where the synthesis from formonitrile (hydrogen cyanide) is complicated by the potential for base-catalyzed polymerization .
Molecular Structure Analysis
The molecular structure of thioformamide has been studied using photoelectron spectroscopy, revealing insights into its electronic structure. The spectrum indicates that the molecule has six p-type molecular orbitals (MOs) and two s-type MOs. The highest occupied MO is primarily composed of the sulfur lone pair mixed with the σCN orbital, while other MOs correspond to the nitrogen lone pair, the πcs orbital, and other σ and π orbitals .
Chemical Reactions Analysis
Thioformamide is a versatile compound in chemical reactions. It can undergo intramolecular cyclization with thioamide dianions to form 5-amino-2-thiazolines and 5-aminothiazoles, which exhibit fluorescence properties. This reactivity is exploited to generate compounds with potential applications in fluorescence-based technologies . Thioformamide also serves as a starting material for the synthesis of various heterocycles, such as 4-methylthiazole and 5-hydroxyethyl-4-methylthiazole, which are important in pharmaceutical synthesis .
Physical and Chemical Properties Analysis
Thioformamide exhibits unique physical and chemical properties due to the presence of the thioamide bond. The C=S bond has a UV absorption maximum at 265 nm and an IR stretch at 1120 cm-1, which are distinct from those of a C=O amide bond. The C NMR shifts also differ significantly. These properties make thioformamide and other thioamides useful in biophysical measurements to investigate the structure, stability, and conformations of peptides and proteins . Furthermore, thioamides can form strong hydrogen bonds, with an estimated enthalpy change of approximately -30 kJ/mol for the amide-N-H···S=C hydrogen bond, suggesting that thioamides can be strong hydrogen bond acceptors in biomolecules .
Scientific Research Applications
1. Large-scale Synthesis of Polythioureas and Thioformamide
- Application Summary : Thioformamide is used in a one-pot diamines, CS2, and monoisocyanide-participated catalyst-free polymerization at room temperature to produce polythiourea and thioformamide simultaneously .
- Methods of Application : This process is characterized by the use of cheap monomers, simple operation, and mild conditions . It results in various polythioureas with high molecular weights .
- Results or Outcomes : The polymerization process yields polythioureas with high molecular weights of up to 47500 g/mol in high yields of up to 98% . The polythioureas have varied chain composition and sequence-controlled structure .
2. Biosynthesis and Chemical Applications of Thioamides
- Application Summary : Thioamidation, a posttranslational modification, is exceptionally rare, with only a few reported natural products and exactly one known protein example (methyl-coenzyme M reductase from methane-metabolizing archaea) .
- Methods of Application : There has been significant progress in elucidating the biosynthesis and function of several thioamide-containing natural compounds . Separate developments in the chemical installation of thioamides into peptides and proteins have enabled cell biology and biophysical studies .
- Results or Outcomes : These studies advance the current understanding of natural thioamides .
3. Hypervalent Iodine-promoted Twofold Oxidative Coupling
- Application Summary : Thioformamide is used in a novel hypervalent iodine-induced twofold oxidative coupling of amines with amides and thioamides .
- Methods of Application : This protocol accomplishes divergent C(O)–N and C(S)–N disconnection by the previously unknown Ar–O and Ar–S oxidative coupling and highly chemoselectively assembles the versatile yet synthetically challenging oxazoles and thiazoles .
- Results or Outcomes : The method provides a new avenue for exploring oxidative amide and thioamide bond chemistry in various synthetic contexts .
4. Biological Applications of Thioamides
- Application Summary : Research fields on thioamides have been spread from elucidation of the fundamental properties to biological applications .
- Methods of Application : Recent results on these studies such as conformation, hydrogen-bonding interaction, self-disproportionation of enantiomers, and biological aspects are then briefly introduced .
- Results or Outcomes : These studies advance the current understanding of natural thioamides .
5. Multicomponent Polymerizations
- Application Summary : Thioformamide is used in a robust one-pot diamines, CS2, and monoisocyanide-participated catalyst-free polymerization at room temperature .
- Methods of Application : This process is characterized by the use of cheap monomers, simple operation, and mild conditions . It results in various polythioureas with high molecular weights .
- Results or Outcomes : The polymerization process yields polythioureas with high molecular weights of up to 47500 g/mol in high yields of up to 98% .
6. Oxidative Coupling of Amines with Amides and Thioamides
- Application Summary : Thioformamide is used in a novel hypervalent iodine-induced twofold oxidative coupling of amines with amides and thioamides .
- Methods of Application : This protocol accomplishes divergent C(O)–N and C(S)–N disconnection by the previously unknown Ar–O and Ar–S oxidative coupling and highly chemoselectively assembles the versatile yet synthetically challenging oxazoles and thiazoles .
- Results or Outcomes : These findings open up new avenues for exploring oxidative amide and thioamide bond chemistry in various synthetic contexts .
Safety And Hazards
Future Directions
Thioamides, including thioformamide, play a crucial role in organic synthesis, serving as key building blocks. They are also important in the pharmaceutical chemistry and drug design, owing to their ability to mimic the amide function in biomolecules while retaining or developing biological activity . They are conceivable intermediates in prebiotic chemistry, for example, in the formation of amino acids and thiazoles .
properties
IUPAC Name |
methanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NS/c2-1-3/h1H,(H2,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEBJEDOHLIWNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150918 | |
Record name | Thioformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thioformamide | |
CAS RN |
115-08-2 | |
Record name | Methanethioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thioformamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thioformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thioformamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOFORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G525TLN0E7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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